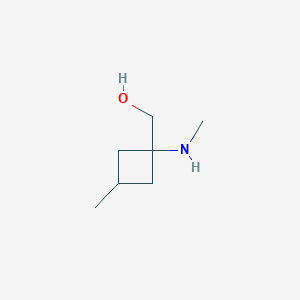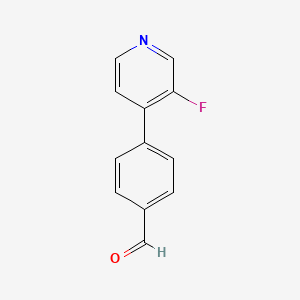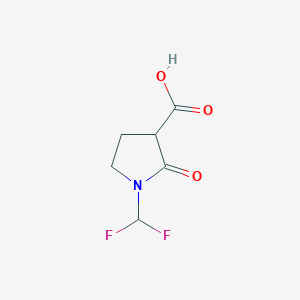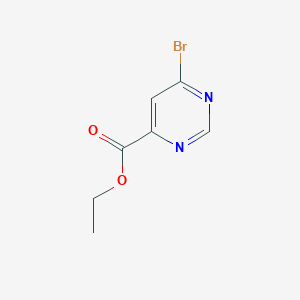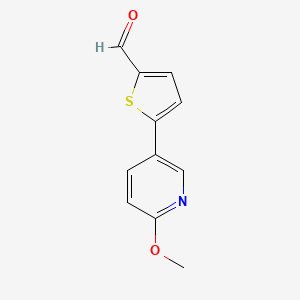
5-(6-Methoxypyridin-3-yl)thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-Methoxypyridin-3-yl)thiophene-2-carbaldehyde: is an organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring fused with a pyridine ring, with a methoxy group attached to the pyridine ring and an aldehyde group attached to the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(6-Methoxypyridin-3-yl)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and carbonyl compounds.
Aldehyde Introduction: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the thiophene ring with DMF and POCl3.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group in 5-(6-Methoxypyridin-3-yl)thiophene-2-carbaldehyde can undergo oxidation to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(6-Methoxypyridin-3-yl)thiophene-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of heterocyclic compounds with biological macromolecules. Its structural features make it a valuable tool in the investigation of enzyme mechanisms and receptor-ligand interactions.
Medicine: The compound’s unique structure and reactivity make it a candidate for drug discovery and development. It can be used as a scaffold for the design of new pharmaceuticals with potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its properties make it suitable for applications in the development of new materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of 5-(6-Methoxypyridin-3-yl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The methoxy and aldehyde groups can participate in these interactions, influencing the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound may act as an inhibitor or activator of specific enzymes, modulating their activity and affecting metabolic pathways.
Receptors: It may bind to receptors, altering signal transduction pathways and influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
5-(6-Methoxypyridin-3-yl)thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
5-(6-Methoxypyridin-3-yl)thiophene-2-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
5-(6-Methoxypyridin-3-yl)thiophene-2-nitrile: Similar structure but with a nitrile group instead of an aldehyde group.
Uniqueness: 5-(6-Methoxypyridin-3-yl)thiophene-2-carbaldehyde is unique due to the presence of both a methoxy group on the pyridine ring and an aldehyde group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C11H9NO2S |
|---|---|
Molekulargewicht |
219.26 g/mol |
IUPAC-Name |
5-(6-methoxypyridin-3-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H9NO2S/c1-14-11-5-2-8(6-12-11)10-4-3-9(7-13)15-10/h2-7H,1H3 |
InChI-Schlüssel |
UJYNHRIZVBDNSC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C=C1)C2=CC=C(S2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


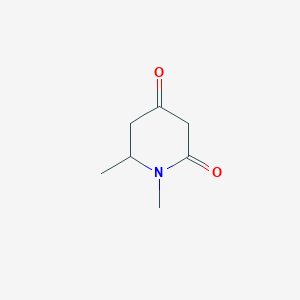
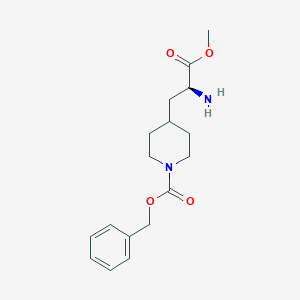


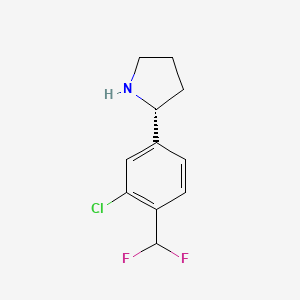

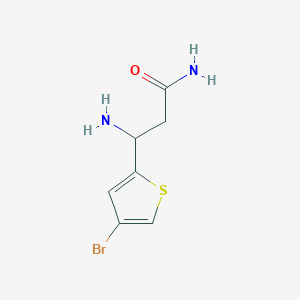
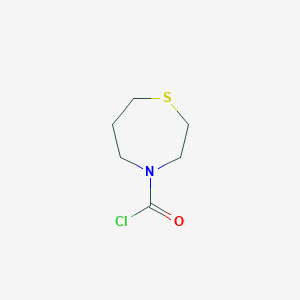
![2-(2-Methylpyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13326949.png)
![2-(Dibenzo[b,d]furan-2-yl)-7-phenyl-1-(3-(piperidin-1-yl)propyl)-1,5-dihydro-6H-imidazo[4,5-g]quinoxalin-6-one](/img/structure/B13326955.png)
